molecular formula C15H22O3 B091367 5-tert-Octylsalicylic Acid CAS No. 16094-35-2

5-tert-Octylsalicylic Acid

Cat. No.: B091367
CAS No.: 16094-35-2
M. Wt: 250.33 g/mol
InChI Key: MFSJUURIAOOSJR-UHFFFAOYSA-N
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Description

Contextualizing 5-tert-Octylsalicylic Acid within Salicylic (B10762653) Acid Chemistry and its Derivatives

This compound is a derivative of salicylic acid, an organic compound with the formula HOC₆H₄COOH. wikipedia.org Salicylic acid itself is a well-known molecule, historically derived from willow bark and recognized for its therapeutic properties for millennia. sciencehistory.org The core structure of salicylic acid, a hydroxyl group and a carboxyl group attached to a benzene (B151609) ring, allows for a wide range of chemical modifications, leading to a diverse family of derivatives with various industrial and research applications.

The addition of an alkyl group to the salicylic acid backbone gives rise to alkylsalicylic acids. In the case of this compound, a bulky tert-octyl group is attached at the 5-position of the benzene ring. uni.lu This alkyl substitution significantly alters the molecule's physical and chemical properties compared to the parent salicylic acid. The tert-octyl group, specifically a 2,4,4-trimethylpentan-2-yl group, increases the lipophilicity of the molecule, influencing its solubility and interactions with nonpolar environments. uni.lu This characteristic is a key determinant of its applications, for instance, as an additive in lubricants. google.com

The fundamental chemistry of salicylic acid derivatives is rooted in the reactivity of the aromatic ring, the carboxylic acid group, and the hydroxyl group. The introduction of an alkyl group, as in this compound, primarily modifies the properties related to the aromatic ring through steric and electronic effects.

Evolution of Research on Alkylsalicylic Acids in Chemical Science

The study of salicylic acid and its derivatives has a rich history, dating back to the 19th century with the synthesis of acetylsalicylic acid (aspirin). nih.gov While the initial focus was on the therapeutic applications of salicylates, research has since expanded to explore the synthesis and properties of a wide array of derivatives, including alkylsalicylic acids.

The development of synthetic routes to alkylsalicylic acids has been a significant area of research. whiterose.ac.uk A key method for their synthesis is the Friedel-Crafts alkylation of salicylic acid. whiterose.ac.ukwhiterose.ac.uk This reaction involves the introduction of an alkyl group onto the aromatic ring using an alkylating agent in the presence of a catalyst. whiterose.ac.uk Research has explored various catalysts and reaction conditions to control the position of alkylation and the yield of the desired product. whiterose.ac.uk

A notable area of investigation has been the synthesis of alkylsalicylic acids with long alkyl chains (more than eight carbon atoms) for their application as oil additives. whiterose.ac.ukwhiterose.ac.uk These compounds and their metal salts act as detergents and acid neutralizers in engine lubricants. whiterose.ac.uk The research has delved into optimizing reaction parameters such as temperature, catalyst type, and reaction duration to improve the yield and product distribution for various alkylating substrates. whiterose.ac.ukwhiterose.ac.uk

More recent research has also identified the natural occurrence of various alkylsalicylic acids. For example, a 2021 study reported the identification of several alkylsalicylic acids in the fruit oil of Pistacia lentiscus L. researchgate.netocl-journal.org This discovery has opened new avenues for research into the biosynthesis and natural roles of these compounds.

The interest in salicylic acid and its derivatives within the chemical sciences has shown a general upward trend in publications from 2000 to 2021, indicating a sustained and growing research focus in this area. bumipublikasinusantara.id

Current Research Gaps and Emerging Scientific Questions Pertaining to this compound

Despite the progress in the synthesis and application of alkylsalicylic acids, specific research gaps remain, particularly concerning this compound. While its use in industrial applications like color developers and lubricant additives is documented, a comprehensive understanding of its chemical and physical properties at a fundamental level is less established in publicly available literature. google.comgoogle.com

Key scientific questions that warrant further investigation include:

Detailed Mechanistic Studies: While Friedel-Crafts alkylation is a known synthetic route, detailed mechanistic studies for the specific synthesis of this compound, including kinetic and thermodynamic data, are not extensively reported. Understanding the reaction intermediates and transition states could lead to more efficient and selective synthetic methods.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (e.g., advanced NMR, IR, and mass spectrometry) and single-crystal X-ray diffraction studies of this compound would provide a definitive structural characterization. This information is crucial for understanding its intermolecular interactions and solid-state packing, which influence its physical properties.

Supramolecular Chemistry: The interplay of the carboxylic acid, hydroxyl group, and the bulky tert-octyl group could lead to interesting supramolecular assemblies. Investigating the hydrogen bonding patterns and other non-covalent interactions in different solvents and in the solid state could reveal novel self-assembly behaviors.

Coordination Chemistry: The salicylic acid moiety is a known chelating agent for metal ions. wikipedia.org The coordination chemistry of this compound with various metal centers is an area ripe for exploration. The resulting metal complexes could exhibit interesting catalytic, magnetic, or material properties.

Environmental Fate and Degradation: As with many industrial chemicals, understanding the environmental persistence, degradation pathways, and potential metabolites of this compound is an important area of research that appears to be under-explored.

Addressing these research gaps will not only enhance the fundamental understanding of this compound but also potentially unlock new applications and ensure its responsible use.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid uni.lu
Molecular Formula C15H22O3 uni.luchemicalbook.com
Molecular Weight 250.33 g/mol chemicalbook.com
CAS Number 16094-35-2 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)9-15(4,5)10-6-7-12(16)11(8-10)13(17)18/h6-8,16H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSJUURIAOOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396335
Record name 5-tert-Octylsalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16094-35-2
Record name 5-tert-Octylsalicylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Optimization for 5 Tert Octylsalicylic Acid

Friedel-Crafts Alkylation Routes for Regioselective Synthesis of Alkylsalicylic Acids

The direct alkylation of salicylic (B10762653) acid using Friedel-Crafts chemistry presents a straightforward approach to introducing the tert-octyl group onto the aromatic ring. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis for producing alkylated aromatics. nih.govwikipedia.org The synthesis of long-chain alkylsalicylic acids, including 5-tert-octylsalicylic acid, is of particular industrial interest for their application as oil additives. whiterose.ac.uk

The reaction typically involves the use of an alkylating agent that can form a stable tertiary carbocation, such as isomers of diisobutylene (e.g., 2,4,4-trimethyl-1-pentene), in the presence of a suitable acid catalyst.

Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in Friedel-Crafts alkylation, as it governs the reaction's efficiency and, crucially, its regioselectivity. Both Brønsted and Lewis acids are employed to catalyze the alkylation of aromatic compounds. beilstein-journals.org For the alkylation of salicylic acid, strong proton acids like concentrated sulfuric acid are commonly used. whiterose.ac.uk Other potential catalysts include perfluoroalkylsulfonic acids, alkylsulfonic acids, and acidic clays, which have been patented for the synthesis of alkylsalicylic acids. patsnap.comgoogle.com

The catalytic activity of various Lewis acids has been qualitatively categorized, with very active catalysts including AlCl₃ and AlBr₃, moderately active ones like FeCl₃, and mild catalysts such as BCl₃ and SnCl₄. jk-sci.com The selection of an appropriate catalyst can help minimize side reactions and product degradation. jk-sci.com For instance, in the synthesis of related compounds, a dual catalyst system of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenolic derivatives. chemrxiv.org

The table below summarizes various catalyst systems used in Friedel-Crafts alkylation of aromatic compounds.

Catalyst TypeExamplesActivity LevelReference
Brønsted AcidsConcentrated Sulfuric Acid, Methanesulfonic AcidHigh whiterose.ac.ukpatsnap.com
Lewis Acids (Very Active)AlCl₃, AlBr₃, SbF₅Very High jk-sci.com
Lewis Acids (Moderately Active)FeCl₃, SbCl₅Moderate jk-sci.com
Lewis Acids (Mild)BCl₃, SnCl₄, TiCl₄Mild jk-sci.com
Dual Catalyst SystemsZnCl₂/CSAVaries (ortho-selective) chemrxiv.org
Solid AcidsAcidic Clays, ZeolitesVaries wikipedia.orgpatsnap.com

Optimization of Reaction Parameters for Enhanced Yields and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of unwanted isomers and byproducts. Key parameters that are typically adjusted include temperature, reaction time, catalyst loading, and the molar ratio of reactants. whiterose.ac.uk

In the synthesis of alkylsalicylic acids using branched alkenes like 2,4,4-trimethyl-1-pentene (B89804), temperature plays a significant role. For example, a study on the alkylation of salicylic acid with this alkene was conducted at 0°C. whiterose.ac.uk Industrial processes for producing alkylsalicylic acids often involve heating a mixture of salicylic acid and an olefin at elevated temperatures for several hours. patsnap.comgoogle.com

The molar ratio of salicylic acid to the alkylating agent is another critical factor. Using an excess of the aromatic substrate can help to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations where the product is more nucleophilic than the starting material. jk-sci.com

The following table outlines key reaction parameters and their general effects on the Friedel-Crafts alkylation of salicylic acid.

ParameterGeneral Effect on ReactionConsiderations for OptimizationReference
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.Lower temperatures may be necessary to control selectivity with highly reactive alkylating agents. whiterose.ac.uk
Reaction TimeInfluences the extent of conversion.Must be sufficient for complete reaction but not so long as to promote byproduct formation. patsnap.com
Catalyst LoadingHigher concentrations can increase the reaction rate but also the risk of side reactions.The minimum effective amount should be used to ensure efficiency and minimize waste. whiterose.ac.uk
Molar Ratio of ReactantsAn excess of salicylic acid can reduce polyalkylation.Balancing reactant ratios is key to maximizing yield of the desired mono-alkylated product. jk-sci.com

Mechanistic Investigations of the Alkylation Reaction Pathways

The mechanism of the Friedel-Crafts alkylation proceeds through a series of steps involving an electrophilic aromatic substitution. mt.com When an alkene such as diisobutylene is used as the alkylating agent in the presence of a strong proton acid like sulfuric acid, the reaction is initiated by the protonation of the alkene to form a carbocation. mdpi.com In the case of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), this results in the formation of a stable tertiary carbocation (the tert-octyl cation). researchgate.net

This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring of salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are ortho, para-directing. However, the bulky tert-octyl group is sterically hindered, and its introduction is favored at the less hindered para-position relative to the hydroxyl group, leading to the formation of this compound.

The reaction mechanism can be summarized in the following steps:

Formation of the carbocation: The alkene reacts with the acid catalyst to form a tertiary carbocation.

Electrophilic attack: The aromatic ring of salicylic acid acts as a nucleophile and attacks the carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).

Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the final product, this compound. mt.commasterorganicchemistry.com

It is important to note that carbocation rearrangements can occur in Friedel-Crafts alkylations if a more stable carbocation can be formed. masterorganicchemistry.com However, with diisobutylene, a stable tertiary carbocation is readily formed, minimizing the likelihood of significant rearrangement.

Adaptations of the Kolbe-Schmitt Process for Substituted Salicylic Acids

The Kolbe-Schmitt reaction provides an alternative route to this compound, starting from p-tert-octylphenol. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification. wikipedia.orgbyjus.com The process is a cornerstone for the industrial production of salicylic acid and its derivatives. cambridge.org

Thermodynamic and Kinetic Considerations in Carboxylation of Alkylated Phenols

The Kolbe-Schmitt reaction is a thermodynamically controlled process, and the regioselectivity (ortho vs. para carboxylation) can be influenced by the reaction conditions and the nature of the alkali metal phenoxide. pearson.com Generally, sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-isomer. wikipedia.orgbyjus.com Since the starting material for the synthesis of this compound via this route is p-tert-octylphenol, the carboxylation must occur at one of the ortho positions to the hydroxyl group.

The reaction is typically carried out at temperatures between 125°C and 200°C and pressures up to 100 atmospheres of carbon dioxide. wikipedia.orgcambridge.org The kinetics of the reaction are influenced by factors such as temperature, pressure, and the physical state of the reactants. Studies on the biological equivalent of the Kolbe-Schmitt reaction have highlighted the importance of CO₂ pressure and enzyme stability, providing insights into the kinetic limitations of carboxylation reactions. nih.gov In the industrial setting, the reaction of sodium phenoxide with CO₂ under supercritical conditions has been shown to significantly increase the product yield compared to reactions under gaseous CO₂. researchgate.net

Exploration of Metal Phenolate Intermediates in this compound Synthesis

The mechanism of the Kolbe-Schmitt reaction involves the formation of a metal phenoxide intermediate. In the synthesis of this compound, p-tert-octylphenol is first treated with a strong base, typically sodium hydroxide, to form sodium p-tert-octylphenoxide. This phenoxide is more reactive towards electrophilic attack than the parent phenol. byjus.com

The sodium p-tert-octylphenoxide then reacts with carbon dioxide. It is believed that a complex is formed between the sodium phenoxide and CO₂ prior to the carboxylation of the aromatic ring. scilit.comresearchgate.net The carbon dioxide, a weak electrophile, is attacked by the electron-rich phenoxide ring. The sodium ion is thought to play a crucial role in coordinating with the oxygen atoms of the phenoxide and the incoming carbon dioxide, facilitating the electrophilic attack at the ortho position. cambridge.org

The final step in the reaction sequence is the acidification of the resulting sodium salt of this compound to yield the final product. The presence of water during the carboxylation step is known to inhibit the reaction and should be minimized. jk-sci.com

Green Chemistry Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is an area of increasing focus, driven by the need for more sustainable and environmentally benign industrial processes. While specific literature on green synthesis routes for this compound is emerging, the broader context of green methodologies for salicylic acid and its derivatives provides a strong foundation for developing eco-friendly approaches. These strategies primarily revolve around the use of safer catalysts, solvent-free reaction conditions, and renewable feedstocks.

A significant advancement in the green synthesis of alkylated salicylic acids involves the substitution of hazardous traditional catalysts with more benign alternatives. Historically, the alkylation of aromatic compounds has often relied on strong mineral acids like sulfuric acid, which are corrosive, difficult to recycle, and generate substantial waste. A greener approach involves the use of solid acid catalysts or recyclable organosulfonic acids. For instance, a process for producing alkyl salicylic acids by reacting salicylic acid with an olefin, such as isooctylene (a precursor to the tert-octyl group), can be catalyzed by alkylsulfonic acids like methanesulfonic acid or by acidic clays. patsnap.comgoogle.com These catalysts are generally less corrosive and can often be more easily separated from the reaction mixture and potentially recycled, thereby reducing waste and improving process efficiency. patsnap.com

Solvent-free, or neat, reaction conditions represent another cornerstone of green chemistry applicable to the synthesis of this compound. By eliminating the need for volatile organic solvents, which are often toxic and contribute to air pollution, the environmental impact of the synthesis can be significantly reduced. Research on the synthesis of other salicylic acid derivatives, such as acetylsalicylic acid, has demonstrated the feasibility and benefits of solvent-free approaches. google.comgoogle.com These reactions, often facilitated by solid acid catalysts like zeolites or sulfated metal oxides, can lead to high yields and selectivity while simplifying product purification. google.comgoogle.com The direct reaction of salicylic acid with a tert-octyl source in the presence of a suitable solid acid catalyst under solvent-free conditions is a promising green route for the synthesis of this compound.

The use of renewable feedstocks is a key long-term goal in green chemistry. While the industrial synthesis of salicylic acid itself has traditionally relied on fossil fuel-based feedstocks, there is growing interest in bio-based routes. For example, salicylic acid can be synthesized from wintergreen oil, a natural product. nih.govresearchgate.netdergipark.org.tr Although the tert-octyl group is typically derived from petrochemical sources, the future of green synthesis for this compound could involve the integration of bio-based salicylic acid with more sustainably produced alkylating agents.

The table below summarizes some of the green chemistry approaches that can be applied to the synthesis of this compound, drawing parallels from established green methods for other salicylic acid derivatives.

Green Chemistry PrincipleTraditional ApproachGreen AlternativePotential Benefits
Use of Safer CatalystsConcentrated Sulfuric AcidMethanesulfonic Acid, Acidic Clays, Zeolites patsnap.comgoogle.comgoogle.comReduced corrosivity, easier separation, potential for recycling.
Solvent-Free ConditionsUse of Organic SolventsNeat reaction of salicylic acid and olefin google.comgoogle.comElimination of volatile organic compounds (VOCs), simplified work-up.
Use of Renewable FeedstocksPetroleum-based PhenolSalicylic acid from Wintergreen Oil nih.govresearchgate.netdergipark.org.trReduced reliance on fossil fuels, improved sustainability profile.

Novel Synthetic Strategies and Future Perspectives in Derivatization of Salicylic Acid

The derivatization of salicylic acid continues to be an active area of research, with new synthetic strategies constantly being explored to create novel molecules with tailored properties. While the alkylation of salicylic acid to produce compounds like this compound is a well-established process, future advancements are likely to focus on more precise and efficient methods for introducing a wide range of functional groups onto the salicylic acid scaffold.

One area of innovation lies in the development of more selective and efficient catalytic systems for the functionalization of the salicylic acid ring. For example, the use of advanced catalysts could allow for the direct and regioselective introduction of alkyl groups and other functionalities with greater control and higher yields than current methods. This could lead to the development of novel alkylated salicylic acids with unique properties.

Furthermore, research into the derivatization of salicylic acid is expanding beyond simple alkylation. A notable example is the 5-selenization of salicylic acid derivatives, which involves the introduction of a selenium-containing functional group at the 5-position of the salicylic acid ring. nih.govresearchgate.netrsc.org This novel derivatization has been shown to yield compounds with interesting biological activities, highlighting the potential for creating a diverse range of functionalized salicylic acids by exploring reactions beyond traditional esterification and alkylation.

The future of salicylic acid derivatization will likely involve a multidisciplinary approach, combining organic synthesis with catalysis and computational chemistry to design and create new molecules with specific applications. The development of one-pot, multi-component reactions that allow for the rapid and efficient assembly of complex salicylic acid derivatives from simple starting materials is a particularly promising avenue of research. lp.edu.ua

Looking ahead, the derivatization of salicylic acid is expected to play a crucial role in the development of new materials and specialty chemicals. The ability to precisely tailor the functional groups on the salicylic acid backbone will enable the creation of molecules with enhanced performance characteristics for a variety of applications. The ongoing exploration of novel synthetic methodologies will undoubtedly continue to expand the chemical space accessible from this versatile platform molecule.

The table below provides a perspective on the evolution of synthetic strategies for the derivatization of salicylic acid.

Synthetic StrategyDescriptionExample Compound/FunctionalityFuture Outlook
Traditional AlkylationIntroduction of an alkyl group onto the aromatic ring, typically using an olefin and an acid catalyst. patsnap.comgoogle.comThis compoundOptimization with greener catalysts and processes.
Novel FunctionalizationIntroduction of heteroatoms or complex functional groups at specific positions on the ring.5-Selenosalicylic Acid nih.govresearchgate.netrsc.orgExploration of a wider range of functional groups to create novel materials.
Multi-Component ReactionsOne-pot synthesis of complex derivatives from multiple starting materials. lp.edu.uaHighly substituted salicylic acid derivativesDevelopment of more efficient and atom-economical synthetic routes.

Sophisticated Analytical Characterization Techniques for 5 Tert Octylsalicylic Acid

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the analysis of 5-tert-Octylsalicylic Acid, providing detailed information about its atomic and molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons. The protons of the carboxylic acid (-COOH) and hydroxyl (-OH) groups would appear as broad singlets at the downfield end of the spectrum, typically in the range of 10-13 ppm and 4-7 ppm, respectively, with their exact positions being sensitive to solvent and concentration. The aromatic protons on the salicylic (B10762653) acid ring would produce a characteristic pattern in the aromatic region (6.5-8.0 ppm). The bulky tert-octyl group, specifically a 1,1,3,3-tetramethylbutyl group, would exhibit sharp, distinct signals in the upfield (aliphatic) region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid is typically found far downfield (165-185 ppm). The aromatic carbons would appear between 110-160 ppm, while the aliphatic carbons of the tert-octyl group would be observed in the upfield region (10-60 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (singlet, broad)170 - 180Shift is highly dependent on solvent and concentration.
Phenolic Hydroxyl (-OH)4.0 - 7.0 (singlet, broad)-Shift is dependent on solvent and hydrogen bonding.
Aromatic Protons (Ar-H)6.8 - 8.0 (multiplets)110 - 160The substitution pattern dictates the splitting (coupling) of the three aromatic protons.
Methylene (-CH₂-)~1.5 (singlet)~50-60The methylene group in the tert-octyl substituent.
Quaternary Carbon (-C(CH₃)₂-)-~35-45The quaternary carbon attached to the two methyl groups and the methylene.
Quaternary Carbon (-C(CH₃)₃)-~30-40The quaternary carbon of the tert-butyl portion of the octyl group.
Methyl Protons (-C(CH₃)₃)~0.7 (singlet)~30-35The nine equivalent protons of the terminal tert-butyl group.
Methyl Protons (-C(CH₃)₂-)~1.3 (singlet)~30-35The six equivalent protons on the quaternary carbon adjacent to the methylene.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can provide an exact molecular formula. For a molecule with the formula C₁₅H₂₂O₃, the expected exact mass would be calculated and compared against the measured value, allowing for unambiguous identification.

Tandem Mass Spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. The precursor ion of this compound (e.g., [M-H]⁻ in negative ion mode) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to build a picture of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of water (H₂O) from the molecular ion, the loss of carbon dioxide (CO₂) from the carboxylic acid group, and cleavage within the tert-octyl side chain, with a particularly stable tert-butyl cation or radical being a likely fragment. libretexts.orgresearchgate.netresearchgate.net

Table 2: Expected HRMS and MS/MS Fragmentation Data for this compound (C₁₅H₂₂O₃)
Analysis Type Ion Expected m/z Description
HRMS[M+H]⁺251.1642Exact mass of the protonated molecule.
HRMS[M-H]⁻249.1496Exact mass of the deprotonated molecule.
MS/MS[M-H]⁻205.1598Loss of CO₂ (43.9898 Da) from the parent ion.
MS/MS[M-H]⁻193.1234Loss of the C₄H₉ radical (tert-butyl, 57.0704 Da) via side-chain cleavage.
MS/MS[M+H]⁺233.1536Loss of H₂O (18.0106 Da) from the parent ion.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. pdx.edu

FT-IR spectroscopy measures the absorption of infrared radiation. The spectrum of this compound would be dominated by several key features. A very broad absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. farmaceut.org The O-H stretch of the phenolic group would appear as a sharper band around 3200-3600 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid would give a strong, sharp peak around 1650-1700 cm⁻¹. spectroscopyonline.com C-H stretching vibrations from the aliphatic tert-octyl group would be visible just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The region from 1000 to 1600 cm⁻¹ (the "fingerprint region") would contain a complex pattern of absorptions from C-O stretching and C=C aromatic ring vibrations.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretches are typically weak in Raman, the C=O stretch and the aromatic ring vibrations often produce strong, sharp signals, making it a useful confirmatory technique.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Strong, Very Broad
Phenolic O-HStretch3200 - 3600Medium, Broad
Aliphatic C-HStretch2850 - 2960Strong
Carboxylic Acid C=OStretch1650 - 1700Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Weak
C-OStretch1210 - 1320Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the chromophore—the part of the molecule that absorbs light. The chromophore in this compound is the substituted benzene (B151609) ring containing the hydroxyl and carboxyl groups. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λ_max). Salicylic acid itself typically exhibits two main absorption bands around 235 nm and 303 nm. researchgate.netresearchgate.net The presence of the electron-donating tert-octyl group on the aromatic ring would be expected to cause a slight bathochromic (red) shift to longer wavelengths. This technique is particularly useful for quantitative analysis due to its adherence to the Beer-Lambert law, where absorbance is directly proportional to concentration.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and quantification of this compound. A common approach would utilize reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comstackexchange.com To ensure sharp peaks and reproducible retention times for the acidic analyte, the mobile phase is typically acidified with a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group. stackexchange.com

Detection is most commonly performed with a UV detector set to one of the molecule's absorption maxima (e.g., ~305 nm). A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide even more information by acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it a powerful tool for high-throughput analysis. sielc.com The conditions for a UPLC separation of this compound would be similar to HPLC but with adjusted flow rates and gradients to take advantage of the smaller column dimensions.


Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. hplcvials.com However, the direct analysis of polar compounds like this compound by GC presents significant challenges. The presence of the carboxylic acid functional group leads to high polarity and low volatility, which can result in poor chromatographic performance, characterized by broad, tailing peaks and potential adsorption within the GC system. colostate.edurestek.com To overcome these issues, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. hplcvials.comlibretexts.org

Once derivatized, the resulting compound can be effectively analyzed by GC-MS. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the analytical column. researchgate.net Following separation, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" that allows for highly confident identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. s4science.atresearchgate.net

A typical GC-MS setup for the analysis of a derivatized alkylsalicylic acid might involve a capillary column such as a DB-5MS, which is a low-polarity phase suitable for a wide range of compounds. lcms.cznih.gov The temperature program would be optimized to ensure adequate separation from other matrix components.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

ParameterSettingPurpose
GC System Agilent 8890 GC or similarProvides separation of volatile compounds.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column for robust separation. lcms.cznih.gov
Inlet Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis. lcms.cz
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte. lcms.cznih.gov
Carrier Gas Helium at 1 mL/min (constant flow)Inert gas to carry the sample through the column. lcms.cznih.gov
Oven Program Initial 70°C, ramp to 300°C at 10-15°C/minOptimized temperature gradient to separate analytes effectively. nih.gov
MS System Agilent 7250 Q-TOF or similarProvides mass analysis for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns. lcms.cz
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM for high sensitivity quantification; Full Scan for identification. s4science.atresearchgate.net
Transfer Line Temp 325 °CPrevents condensation of the analyte between the GC and MS. lcms.cz

Chemical Derivatization Strategies for Enhanced Analytical Detection and Specificity

Chemical derivatization is a critical preparatory step for the successful analysis of polar, non-volatile compounds like this compound by GC-MS. hplcvials.comjfda-online.com The process involves chemically modifying the analyte to create a new compound (a derivative) with properties more amenable to GC analysis. jfda-online.com The primary goals of derivatization are to increase the analyte's volatility and thermal stability while decreasing its polarity. libretexts.orgobrnutafaza.hr This transformation is achieved by targeting active hydrogen atoms, such as the one in the carboxylic acid group (-COOH). libretexts.orgchromtech.com The resulting derivatives exhibit improved peak shapes, enhanced detector response, and better separation from interfering substances. obrnutafaza.hrgcms.cz The three most common derivatization approaches for GC analysis are silylation, alkylation, and acylation. libretexts.org

Development of Derivatizing Reagents for Carboxylic Acid Functionalities

A variety of reagents have been developed to specifically target the carboxylic acid group, converting it into a less polar and more volatile derivative, typically an ester. colostate.eduresearchgate.net

Silylation: This is the most widely used derivatization method for GC analysis. obrnutafaza.hrchromtech.com It involves replacing the active hydrogen of the carboxylic acid with an alkylsilyl group, commonly a trimethylsilyl (B98337) (TMS) group. libretexts.orgchromtech.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. obrnutafaza.hrchromtech.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.netthermofisher.com For instance, salicylic acid has been successfully derivatized using BSTFA for GC-MS analysis. researchgate.netsigmaaldrich.com The reaction must be conducted under anhydrous conditions, as the reagents are sensitive to moisture. chromtech.comsigmaaldrich.com

Alkylation (Esterification): This strategy replaces the acidic proton of the carboxylic acid with an alkyl group, forming an ester. libretexts.orggcms.cz Esterification is a very popular alkylation method that yields stable derivatives suitable for GC analysis. gcms.cz Methyl esters are frequently prepared due to their high volatility. colostate.edu Reagents such as boron trifluoride in methanol (BF3-Methanol) provide a convenient and quantitative method for esterification. restek.comgcms.cz Other options include dimethylformamide dialkyl acetals, which react quickly with carboxylic acids. gcms.czresearchgate.net

Acylation: This method involves introducing an acyl group, often one containing fluorine atoms, to the molecule. While commonly used for alcohols and amines, reagents like pentafluorobenzyl bromide (PFBBr) can derivatize carboxylic acids. researchgate.net The addition of highly electronegative fluorine atoms makes the resulting derivative highly sensitive to electron capture detection (ECD), though it is also compatible with mass spectrometry. gcms.cz

Table 2: Common Derivatizing Reagents for Carboxylic Acids

Derivatization TypeReagentAbbreviationDerivative FormedKey Advantages
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) esterWidely used, easy to use, forms volatile derivatives. obrnutafaza.hrchromtech.comthermofisher.com
SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) esterProduces highly volatile and stable derivatives. restek.comthermofisher.com
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) esterForms derivatives that are ~10,000 times more stable against hydrolysis than TMS esters. chromtech.com
AlkylationBoron Trifluoride in MethanolBF3-MethanolMethyl esterConvenient, fast, and quantitative esterification. restek.comthermofisher.com
AlkylationDimethylformamide dimethyl acetalDMF-DMAMethyl esterReacts quickly with carboxylic acids. gcms.czresearchgate.net
AcylationPentafluorobenzyl BromidePFBBrPentafluorobenzyl esterEnhances sensitivity for electron capture detection (ECD). researchgate.net

Impact of Derivatization on Sensitivity and Matrix Effects in Complex Samples

Derivatization significantly enhances analytical sensitivity for several reasons. By converting a polar analyte into a less polar, more volatile derivative, chromatographic peak shape is improved, leading to taller, narrower peaks that are easier to detect and integrate. restek.comsigmaaldrich.com This process reduces the analyte's interaction with active sites in the GC column, minimizing peak tailing. restek.com Furthermore, certain derivatizing agents, particularly fluorinated ones, can dramatically increase the response of specific detectors, thereby lowering detection limits. jfda-online.comgcms.cz

In the analysis of complex samples such as environmental or biological matrices, derivatization can play a crucial role in mitigating matrix effects. nih.gov Matrix effects occur when co-extracted compounds interfere with the analysis, causing signal suppression or enhancement. nih.gov By chemically altering the analyte, derivatization shifts its retention time and chemical properties, potentially moving it away from interfering compounds in the chromatogram. acs.org

However, the matrix itself can interfere with the derivatization process. nih.gov The presence of water can deactivate moisture-sensitive reagents like silylating agents, while other matrix components might compete for the reagent or inhibit the reaction, leading to incomplete derivatization and inaccurate quantification. sigmaaldrich.comnih.gov Therefore, optimizing reaction conditions such as temperature, time, and reagent concentration is crucial to ensure the reaction goes to completion. sigmaaldrich.com The stability of the formed derivative in the final sample extract must also be considered, as some derivatives may degrade over time, affecting results. researchgate.netnih.gov

Computational and Theoretical Investigations of 5 Tert Octylsalicylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and efficiency. mwjscience.com It is employed to investigate the ground state properties of molecules like salicylic (B10762653) acid by optimizing their molecular geometry to find the minimum energy conformation. mwjscience.comresearchgate.net Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to calculate various electronic and structural parameters. mwjscience.commwjscience.com

Table 1: Representative DFT-Calculated Properties for Salicylic Acid (Note: These values are for the parent compound, salicylic acid, and serve as a baseline for understanding derivatives like 5-tert-Octylsalicylic Acid.)

PropertyDescriptionTypical Calculated Value (Salicylic Acid)Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.~ -9.6 eV derpharmachemica.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.~ -0.55 eV derpharmachemica.com
HOMO-LUMO Gap (Egap) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.~ 4.8 eV (in water) mwjscience.commwjscience.com
Dipole Moment (μ) A measure of the molecule's overall polarity.Increases with solvent polarity. mwjscience.commwjscience.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Configuration Interaction (CIS), provide high-accuracy electronic structure information without reliance on empirical parameters. scribd.comresearchgate.net These methods have been instrumental in studying complex phenomena like intramolecular proton transfer in salicylic acid. scribd.comresearchgate.net

Studies using ab initio calculations have shown that in its ground state, salicylic acid exists in a single minimum energy form. scribd.comresearchgate.net However, upon electronic excitation to the first excited singlet state, the potential energy surface changes, revealing two minima. scribd.comresearchgate.net This dual-minima landscape, separated by an energy barrier of approximately 6 kcal/mol, accounts for the dual emission fluorescence observed in salicylic acid. scribd.com These high-level calculations are crucial for accurately mapping potential energy surfaces and understanding photochemical processes, which would be equally relevant for this compound.

Conformational analysis is essential for understanding the behavior of flexible molecules. This compound possesses significant flexibility due to the rotatable bonds in its carboxylic acid group and, particularly, within its large tert-octyl substituent. Computational exploration of the full conformational space can be performed using ab initio (e.g., RHF/6-31G(d)) and DFT (e.g., B3LYP/6-31G(d)) approaches. nih.gov

The process involves identifying all possible conformers (structures corresponding to minima on the potential energy landscape) and the transition states that connect them. nih.gov For complex molecules, this can result in hundreds or even thousands of potential conformations. mdpi.com By calculating the relative energies of these conformers, a Boltzmann population analysis can determine the most likely structures at a given temperature. mdpi.com The resulting energy landscape reveals the molecule's preferred shapes and the energy barriers to interconversion, which dictates its dynamic behavior and how it can interact with biological targets. nih.gov

Molecular Dynamics Simulations for Understanding Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. Atomically detailed MD simulations have been used to investigate the interaction of salicylate (B1505791) with biological systems, such as lipid bilayers, which serve as models for cell membranes. nih.govnih.gov

These simulations reveal that salicylate molecules tend to associate at the interface between water and the lipid headgroups, adopting a nearly perpendicular orientation. nih.govnih.gov Key findings from these simulations include:

Influence on Membrane Structure : Salicylate association can lead to structural changes in the membrane, including a decrease in the headgroup area per lipid and an increase in the ordering of the lipid tails. nih.govnih.gov

Impact on Electrostatics : The presence of salicylate can significantly alter the electrostatic potential at the water-lipid interface. nih.gov

Ion Displacement : The binding of salicylate to the membrane can displace ions, such as chloride, from the bilayer-water interface. nih.govnih.gov

The large, hydrophobic tert-octyl group of this compound would be expected to significantly enhance these membrane interactions, likely leading to deeper penetration into the hydrophobic core of the bilayer compared to salicylic acid itself. MD simulations are indispensable for elucidating these dynamic interactions at a molecular level. researchgate.netnih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling can predict a molecule's reactivity and potential reaction mechanisms. DFT calculations provide key reactivity descriptors. For instance, the distribution of atomic charges can identify the most electron-rich (negative charge) and electron-poor (positive charge) centers in a molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. derpharmachemica.com

In salicylic acid derivatives, the highest negative charges are typically localized on the oxygen atoms, while certain carbon atoms (like the carboxyl carbon) carry a significant positive charge, marking them as reactive centers. derpharmachemica.com Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding reactivity based on F. Fukui's theory. derpharmachemica.com Computational models can map out the entire potential energy surface for a chemical reaction, identifying the lowest energy pathway and the structure of the transition state, thereby elucidating the reaction mechanism. The electron-donating nature of the tert-octyl group in this compound would modulate the electron density of the aromatic ring, thereby influencing its reactivity in processes like electrophilic aromatic substitution.

Computational Approaches to Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are central to medicinal chemistry and materials science for designing molecules with desired properties. uni-bonn.de Computational methods play a crucial role in establishing these relationships by correlating a molecule's structural features with its biological activity or physical properties. researchgate.netnih.gov

The fundamental concept is the similarity-property principle, which states that structurally similar molecules often exhibit similar activities. uni-bonn.de However, small chemical modifications can sometimes lead to dramatic changes in activity, a phenomenon known as an "activity cliff". uni-bonn.de

Computational SAR/SPR involves calculating a range of molecular descriptors for a series of compounds and then using statistical methods to build a predictive model. These descriptors can include:

Electronic Properties : Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Properties : Molecular volume, surface area, specific shape indices.

Hydrophobicity : LogP (partition coefficient).

For this compound, a SAR study would involve computationally comparing it with other salicylic acid derivatives to determine how the size, shape, and lipophilicity of the 5-position substituent influence a specific biological effect. researchgate.netnih.gov These in silico models can guide the synthesis of new compounds with potentially enhanced activity. nih.gov

Mechanistic Research and Biological Interactions of 5 Tert Octylsalicylic Acid Non Clinical/in Vitro Focus

Investigation of Enzyme Interactions and Modulatory Research

While direct studies on 5-tert-Octylsalicylic Acid's enzyme interactions are not available, the broader family of salicylic (B10762653) acid derivatives is known to interact with various enzymes, most notably cyclooxygenases (COX-1 and COX-2). These enzymes are key to the inflammatory pathway as they catalyze the conversion of arachidonic acid to prostaglandins.

The introduction of a bulky, lipophilic substituent like a tert-octyl group at the 5-position of the salicylic acid ring is expected to significantly alter its physicochemical properties and, consequently, its interaction with enzyme binding sites. Structure-activity relationship (SAR) studies on salicylic acid derivatives suggest that increasing the lipophilicity can enhance anti-inflammatory activity. blogspot.com The tert-octyl group, being highly lipophilic, would likely increase the compound's affinity for hydrophobic pockets within an enzyme's active site.

This increased hydrophobicity could lead to:

Enhanced Binding Affinity: The tert-octyl group may form favorable van der Waals interactions within a hydrophobic region of the enzyme's active site, potentially leading to a stronger or more prolonged inhibitory effect compared to salicylic acid.

Altered Selectivity: The size and shape of the tert-octyl group could influence the compound's selectivity for different enzyme isoforms, such as COX-1 versus COX-2.

Modified Catalytic Steps: By occupying a specific region of the active site, the substituent might interfere with substrate binding or the conformational changes required for catalysis.

Specific in vitro assays for this compound are not described in the available literature. However, standard enzymatic assays would be employed to determine its inhibitory or activatory potential. For instance, to assess its effect on COX enzymes, a typical in vitro assay would involve:

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

Substrate: Arachidonic acid.

Detection Method: Measurement of prostaglandin (B15479496) E2 (PGE2) production, often using an enzyme-linked immunosorbent assay (ELISA).

Procedure: The enzyme would be incubated with varying concentrations of this compound before the addition of arachidonic acid. The amount of PGE2 produced would then be quantified to determine the compound's inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro Enzyme Inhibition Assay Parameters

Parameter Description
Enzyme Recombinant Human COX-1 and COX-2
Substrate Arachidonic Acid
Test Compound This compound
Assay Type Enzyme Immunoassay (EIA) for Prostaglandin E2

| Endpoint | IC50 (Concentration for 50% inhibition) |

The molecular interactions of this compound with biomolecular targets have not been specifically elucidated. For salicylic acid, it is understood to interact with the cyclooxygenase active site. researchgate.net The addition of a tert-octyl group would likely lead to interactions within a hydrophobic channel of the target enzyme. Molecular modeling and X-ray crystallography would be necessary to determine the precise binding mode.

Cellular and Subcellular Research Models (Non-Clinical)

There is no available research detailing the use of specific cellular or subcellular models to investigate this compound. In general, studies on anti-inflammatory salicylic acid derivatives often utilize cell lines such as:

Macrophages (e.g., RAW 264.7): These cells can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of inflammatory mediators. researchgate.net

Endothelial Cells (e.g., HUVECs): These are relevant for studying the effects on vascular inflammation. nih.gov

Colon Carcinoma Cells (e.g., CaCo-2, HT-29): These are used to investigate the effects of salicylates in the context of colorectal cancer. nih.govnih.gov

In such models, researchers would treat the cells with this compound and then measure endpoints such as the expression of inflammatory genes (e.g., COX-2, interleukins) via RT-PCR or Western blotting, and the secretion of inflammatory mediators (e.g., prostaglandins, cytokines) into the cell culture medium.

Comparative Biological Activity Studies with Salicylic Acid and Other Alkyl Derivatives

Direct comparative studies of this compound with salicylic acid or other alkyl derivatives are not present in the reviewed literature. However, the principles of SAR suggest that the biological activity would be different.

Table 2: Predicted Physicochemical and Biological Properties Comparison

Compound Lipophilicity (Predicted) Expected Anti-inflammatory Activity
Salicylic Acid Low Baseline
5-tert-Butylsalicylic Acid Moderate Potentially higher than Salicylic Acid

The increased lipophilicity of the tert-octyl derivative would likely lead to differences in cell membrane permeability, protein binding, and ultimately, biological potency compared to the parent salicylic acid molecule. blogspot.com A study on various substituted salicylic acids indicated that the presence of a phenyl group at the 5-position increased anti-inflammatory activity, suggesting that bulky hydrophobic groups at this position can be beneficial. nih.gov While this does not directly address an alkyl substituent, it supports the hypothesis that substitution at the 5-position can enhance activity.

Material Science Applications and Formulation Chemistry Research Involving 5 Tert Octylsalicylic Acid

Role as an Emulsifier and Stabilizer in Advanced Chemical Formulations

5-tert-Octylsalicylic acid and its derivatives are recognized for their utility in the stabilization of multiphase systems, particularly oil-in-water emulsions. Their amphiphilic nature, combining a hydrophobic alkyl tail and a hydrophilic salicylic (B10762653) acid headgroup, allows them to function effectively at the oil-water interface.

The primary mechanism by which this compound and related alkylsalicylic acids stabilize emulsions is through the reduction of interfacial tension (IFT) between the oil and water phases. The molecule orients itself at the interface, with the nonpolar tert-octyl group penetrating the oil phase and the polar carboxyl and hydroxyl groups of the salicylate (B1505791) head remaining in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the interface, leading to a significant decrease in IFT. Lowering the IFT reduces the energy required to create new oil droplets, facilitating the formation of a stable dispersion.

Emulsion stability is further enhanced by the creation of a protective interfacial film around the dispersed oil droplets. This film acts as a mechanical and electrostatic barrier, preventing the droplets from coalescing. The bulky tert-octyl groups contribute to steric hindrance, physically keeping the droplets separated. Additionally, if the salicylic acid moiety is ionized (salicylate form), the resulting negative charge on the surface of the droplets leads to electrostatic repulsion, further counteracting the forces that cause emulsion breakdown, such as flocculation and coalescence.

Research has explored the use of salicylic acid derivatives to stabilize emulsions without the need for traditional surfactants. Patents describe the use of salified derivatives of salicylic acid, including salts of this compound, as the sole stabilizing agent for oil-in-water emulsions. rcsi.science These derivatives are capable of effectively dispersing an oily phase within an aqueous phase to create a stable emulsion. minglanchem.ae For instance, oil-in-water emulsions have been successfully stabilized using 0.1% to 10% by weight of a salified salicylic acid derivative. rcsi.scienceminglanchem.ae Optimal stability over several days is often achieved with concentrations between 1% and 5% by weight. google.com This approach is particularly valuable in cosmetic and dermatological formulations where the elimination of conventional surfactants can reduce the potential for skin irritation. rcsi.science

Application in Lubricant and Fuel Additive Chemistry

Alkylsalicylic acids, including C8 to C30 variants like this compound, are crucial precursors in the synthesis of additives for lubricating oils and fuels. google.com Their metallic salts, particularly overbased calcium salicylates, are multifunctional additives that provide essential properties to modern lubricants. minglanchem.aemade-in-china.comcn-lubricantadditive.com

Alkylsalicylates function as highly effective detergents and dispersants in engine oils. google.comcnlubricantadditive.com

Detergency: This property refers to the ability to keep hot metal surfaces within an engine, such as piston ring zones, free from deposits. stle.orgimpag.ch The polar metal salicylate head of the molecule has a strong affinity for metal surfaces. It forms a film that prevents polar, insoluble byproducts of combustion and oxidation from adhering, thus keeping the engine clean. stle.org Alkylsalicylates are noted for their excellent high-temperature detergency. minglanchem.aecn-lubricantadditive.comgoogle.com

Dispersancy: This is the ability to keep solid contaminants, such as soot and sludge, suspended in the bulk oil. stle.orgjustia.com The long, oil-soluble alkyl chain (lipophilic tail) of the molecule extends into the oil, while the polar head adsorbs onto contaminant particles. This creates a steric barrier that prevents the particles from agglomerating into larger, harmful masses that could otherwise clog oil filters or settle out as sludge. google.comjustia.com

The combination of these properties ensures that potentially harmful deposits are neutralized and carried away with the oil when it is changed, maintaining engine cleanliness and efficiency. google.com

During engine operation, acidic compounds are formed from the combustion of fuel (containing sulfur and nitrogen) and the oxidation of the lubricant itself. minglanchem.aecnlubricantadditive.com These acids can cause significant corrosive wear to engine components. minglanchem.ae Overbased alkylsalicylate detergents are specifically designed to neutralize these harmful acids. minglanchem.aegoogle.com

The term "overbased" signifies that the additive contains a significant excess of a metallic base, typically calcium carbonate (CaCO₃), compared to the stoichiometric amount needed to neutralize the salicylic acid surfactant. minglanchem.aecnlubricantadditive.com This reserve alkalinity is maintained as a colloidal dispersion of nanoscale calcium carbonate particles within a micelle formed by the calcium salicylate surfactant molecules. rcsi.science

The neutralization mechanism proceeds as follows:

Acidic byproducts (e.g., sulfuric acid, nitric acid, organic acids) enter the lubricating oil.

These acids react with the dispersed calcium carbonate core of the overbased detergent micelle.

The CaCO₃ neutralizes the acid, forming harmless calcium salts (e.g., calcium sulfate), water, and carbon dioxide. rcsi.science

This process effectively depletes the additive's Total Base Number (TBN), which is a measure of its acid-neutralizing capacity. cnlubricantadditive.com Research indicates that for salicylate additives, the neutralization reaction leads to a slight reduction in the size of the solid carbonate core without causing crystallization, unlike sulfonate-based detergents. rcsi.science This efficient acid neutralization is a critical function for extending engine life and lubricant service intervals. impag.ch

Table 1: Key Properties of Alkylsalicylate Lubricant Additives

Property Mechanism of Action Benefit in Lubricant Systems
High-Temperature Detergency Polar head adsorbs onto metal surfaces, preventing deposit adhesion. Keeps piston rings and other hot engine components clean. minglanchem.aecn-lubricantadditive.com
Dispersancy Lipophilic tail keeps soot and sludge particles suspended in oil. Prevents filter plugging and sludge formation. google.com
Acid Neutralization Colloidal calcium carbonate core reacts with and neutralizes corrosive acids. Protects engine parts from corrosive wear. minglanchem.aeimpag.ch

| Antioxidant/Corrosion Resistance | The phenolic structure of the salicylate provides inherent antioxidant properties. | Reduces oil degradation and protects against rust. cnlubricantadditive.comimpag.chgoogle.com |

Development of Novel Materials and Composites Incorporating this compound

While specific research on incorporating this compound into novel materials is limited, extensive work has been done on using the parent salicylic acid and its functionalized derivatives to create advanced polymers and composites. This research provides a strong basis for the potential applications of its alkylated forms.

The bifunctional nature of salicylic acid (containing both a carboxylic acid and a hydroxyl group) makes it a versatile monomer for polymerization. bezwadabiomedical.com Researchers have successfully synthesized a range of novel polymers, such as salicylate-based poly(anhydride-esters), through methods like melt condensation polymerization. nih.govresearchgate.netresearchgate.net These polymers are designed to be biodegradable, breaking down into salicylic acid and other biocompatible molecules, making them promising for biomedical applications like drug delivery systems and absorbable medical devices. bezwadabiomedical.comresearchgate.net The synthesis of poly(salicylate) homopolymers has also been achieved through rapid and controlled ring-opening polymerization, yielding materials with high glass transition temperatures. rsc.org

Furthermore, salicylic acid has been used to functionalize other materials to create novel composites with enhanced properties.

Graphene Composites: Graphene oxide functionalized with salicylic acid has been developed as a metal-free antibacterial additive for cotton fabrics. The salicylic acid moiety provides stable colloidal dispersion and strong absorption onto the textile, creating a material resistant to washing. nih.gov

Silica (B1680970) Nanocomposites: Salicylic acid has been grafted onto mesoporous silica nanoparticles to create nanopesticide systems. These functionalized nanoparticles enhance salt stress resistance in plants by improving uptake and translocation. researchgate.netnih.gov

Polymer Conjugates: Salicylic acid has been conjugated to polymers like poly(vinyl alcohol) to create systems for the controlled release of the therapeutic agent through the hydrolysis of ester bonds. sapub.org

These examples demonstrate the broad potential for using the fundamental structure of salicylic acid to build new materials. The introduction of a tert-octyl group would impart significant hydrophobicity, suggesting that polymers or composites made from this compound could be developed for applications requiring enhanced solubility in nonpolar media or for creating surfaces with specific interfacial properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Calcium Alkyl Salicylate
Calcium Carbonate
Sulfuric Acid
Nitric Acid
Graphene Oxide
Poly(vinyl alcohol)
Poly(anhydride-ester)

Environmental Behavior and Transformation Studies of 5 Tert Octylsalicylic Acid

Environmental Fate and Transport Processes in Various Compartments

Degradation Pathways and Kinetics in Aquatic and Terrestrial Environments

The degradation of 5-tert-Octylsalicylic Acid in the environment is expected to proceed through pathways affecting both the salicylic (B10762653) acid and the tert-octylphenol components. For salicylic acid, degradation rates are significantly influenced by pH. Studies on the ozonation of salicylic acid have shown that the degradation rate is approximately ten times higher under acidic conditions compared to alkaline conditions within the first minute of reaction. nih.gov This is attributed to a direct oxidation mechanism by ozone at low pH, while indirect oxidation by hydroxyl radicals is dominant at higher pH. nih.gov

In terrestrial environments, the biodegradation of alkylphenols, such as 4-tert-octylphenol, suggests that this compound would not be readily biodegradable but could be inherently biodegradable. service.gov.uk The presence of the tert-octyl group, a branched alkyl chain, can hinder rapid microbial degradation. However, microorganisms capable of degrading alkylphenols are present in soil and water environments and could potentially adapt to utilize this compound as a substrate, likely initiating degradation by attacking the alkyl chain or the aromatic ring.

Factors Influencing Adsorption of this compound
ComponentPropertyInfluence on Adsorption
tert-Octyl groupHydrophobicity (High log Kow)Strong affinity for organic matter in soil and sediment.
Salicylic Acid MoietyCarboxylic acid and hydroxyl groupsPotential for interactions with mineral surfaces and polar organic matter.
Environmental pHAffects the ionization of the carboxylic acid groupInfluences solubility and interaction with charged surfaces.

Volatilization and Photolysis in Atmospheric and Surface Systems

Based on the properties of its parent compounds, significant volatilization of this compound from water or soil surfaces is not expected. 4-tert-Octylphenol has a low vapor pressure of 0.21 Pa at 20°C, suggesting low volatility. service.gov.uk The presence of the carboxylic acid group would further decrease its vapor pressure.

Identification and Characterization of Environmental Metabolites and Transformation Products

The environmental transformation of this compound is expected to yield a variety of metabolites. Based on studies of salicylic acid ozonation, initial transformation products are likely to be hydroxylated derivatives. Identified ozonation products of salicylic acid include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, as well as smaller organic compounds like catechol, formaldehyde, and various organic acids. nih.gov

The degradation of the tert-octylphenol portion of the molecule would likely proceed through pathways observed for other alkylphenols, which can involve the shortening of the alkyl chain and oxidation of the aromatic ring. The complete mineralization to carbon dioxide and water would be a multi-step process.

Potential Environmental Metabolites of this compound
Parent MoietyPotential Transformation PathwayPotential Metabolites
Salicylic AcidHydroxylation, Ring Cleavage2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Catechol, Short-chain organic acids
tert-OctylphenolAlkyl chain oxidation/shortening, Aromatic ring hydroxylationShorter-chain alkylsalicylic acids, Hydroxylated aromatic compounds

Research on Bioremediation and Chemical Remediation Strategies for Alkylsalicylic Acids

Given the persistence of alkylated phenols, research into effective remediation strategies is crucial. For contaminants similar to this compound, both bioremediation and chemical remediation approaches have been investigated.

Bioremediation: The use of microorganisms to degrade pollutants is a promising strategy. Studies have shown that certain algae, such as Chlorella sorokiniana, can effectively remove salicylic acid from contaminated water, with removal efficiencies exceeding 93%. nih.gov For the alkylphenol component, bioremediation strategies often focus on enhancing the activity of indigenous microbial populations capable of degrading these compounds. This can involve the addition of nutrients or the introduction of specific microbial consortia.

Chemical Remediation: Advanced oxidation processes (AOPs) have been shown to be effective in degrading salicylic acid and other phenolic compounds. rasayanjournal.co.in Ozonation, UV/H2O2, and the photo-Fenton process are examples of AOPs that generate highly reactive hydroxyl radicals capable of breaking down these persistent organic pollutants. nih.govrasayanjournal.co.in For instance, the degradation rate of salicylic acid follows the sequence: photoperoxone (O3/UV/H2O2) > photofenton (UV/Fe2+/H2O2) > photoperoxidation (UV/H2O2) > photolysis (UV). rasayanjournal.co.in These technologies could be applied to treat water contaminated with alkylsalicylic acids like this compound.

Future Research Directions and Emerging Scientific Avenues for 5 Tert Octylsalicylic Acid

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Materials Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules and materials. For 5-tert-Octylsalicylic Acid, AI and machine learning (ML) offer powerful tools to predict properties, optimize molecular structures, and accelerate the development of new applications.

Predictive models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) principles, can be developed to forecast the biological, chemical, and physical properties of novel derivatives of this compound. By training algorithms on existing data from substituted phenols and salicylic (B10762653) acids, researchers can screen vast virtual libraries of related compounds without the need for extensive laboratory synthesis. ijain.orgijain.org This approach can rapidly identify candidates with enhanced performance characteristics for specific applications. For instance, ML models can predict the cytotoxicity of phenolic compounds, which could be adapted to design derivatives of this compound with minimized environmental or biological impact. researchgate.net

Table 1: Potential AI/ML Applications in this compound Research

AI/ML ApplicationObjectivePotential ImpactRelevant Data Inputs
QSPR ModelingPredict physicochemical properties (e.g., solubility, LogP, thermal stability) of new derivatives.Accelerated screening of candidates for use as lubricant additives, polymer stabilizers, or surfactants.Molecular descriptors, experimental data from analogous compounds, quantum chemical calculations.
QSAR ModelingForecast biological activity or toxicity of novel derivatives. ijain.orgDesign of safer, more effective compounds for applications in agriculture or as preservatives, minimizing environmental risk.Bioactivity data, cytotoxicity assays, structural information of related phenols.
Generative Polymer DesignCreate novel polymer structures incorporating this compound to achieve target properties (e.g., biodegradability, mechanical strength). resolvemass.caDiscovery of new high-performance plastics, resins, or coatings for advanced material applications.Monomer properties, desired polymer characteristics, known polymer synthesis data.
Reaction OptimizationPredict optimal conditions (catalyst, temperature, solvent) for synthesizing derivatives.Improved reaction yields, reduced energy consumption, and minimized by-product formation.Historical reaction data, catalyst performance information, in-situ reaction monitoring data.

Exploration of Sustainable Synthesis Routes and Circular Economy Principles

The chemical industry's shift towards green chemistry and circular economy models presents significant opportunities for the production of this compound. Future research will focus on developing more environmentally benign synthesis methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Traditional synthesis of alkylsalicylic acids often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and produce significant waste streams. whiterose.ac.uk Emerging research focuses on replacing these with recyclable solid acid catalysts or ionic liquids, which offer high conversion rates under milder conditions and can be easily recovered and reused, aligning with green chemistry principles. google.comgoogle.compatsnap.com Another promising avenue is the exploration of biocatalysis. Enzymatic reactions, carried out under mild conditions in aqueous media, could offer a highly selective and energy-efficient route to synthesizing the compound or its precursors, drastically reducing the environmental footprint of the process. mdpi.com

Applying circular economy principles involves a holistic view of the compound's lifecycle. This includes investigating the use of bio-based feedstocks, such as lignin-derived phenols, as starting materials. Furthermore, research into the biodegradability of this compound and its derivatives is crucial. Designing molecules for controlled degradation after their functional lifetime would prevent their persistence in the environment and allow for the potential recovery and reuse of valuable chemical components, thereby closing the loop.

Table 2: Comparison of Synthesis Strategies for Alkylsalicylic Acids

Synthesis StrategyKey FeaturesSustainability AdvantagesResearch Focus
Traditional Friedel-CraftsUses catalysts like sulfuric or methanesulfonic acid. whiterose.ac.ukpatsnap.comEstablished and effective for high yields.Optimizing catalyst removal and minimizing corrosive waste.
Solid Acid CatalysisEmploys recyclable catalysts such as aryl sulfonic acids or acidic clays. google.compatsnap.comCatalyst can be recovered and reused, no equipment corrosion, avoids hazardous waste. google.comImproving catalyst lifetime and activity for industrial scale-up.
Ionic Liquid CatalysisUses ionic liquids, often in combination with other acids, as the catalytic medium. google.comHigh product selectivity, mild reaction conditions, potential for catalyst recycling. google.comReducing catalyst cost and improving recovery processes.
Biocatalysis (Future)Utilizes enzymes to catalyze the alkylation or carboxylation steps. mdpi.comMild reaction conditions (lower energy), high specificity, aqueous solvents, biodegradable catalyst.Discovering and engineering suitable enzymes for non-natural substrates.

Cross-Disciplinary Research Bridging Organic Chemistry, Materials Science, and Environmental Engineering

The future potential of this compound can be most effectively realized through collaborative research that spans multiple scientific disciplines. The integration of organic synthesis, advanced materials science, and environmental engineering will enable the creation of functional, safe, and sustainable products.

From a materials science perspective, this compound serves as a versatile building block. Its bifunctional nature (hydrophilic carboxyl/hydroxyl groups and a hydrophobic alkyl tail) makes it an ideal candidate for creating amphiphilic polymers, surfactants, and functional coatings. Research has already demonstrated that functionalized salicylic acids can be incorporated into bioabsorbable polymers for biomedical applications, where the polymer degrades into safe, biocompatible molecules. bezwadabiomedical.com This concept can be extended to create new materials where the 5-tert-octyl group imparts specific properties like enhanced hydrophobicity or compatibility with hydrocarbon matrices. Another area of interest is the development of functionalized nanoparticles for targeted delivery systems, such as in agriculture, where salicylic acid derivatives have been shown to enhance plant stress resistance. nih.govresearchgate.netnih.gov

This materials development must be directly linked with environmental engineering to ensure a sustainable lifecycle. Alkylphenols, which are structurally related to this compound, are known environmental contaminants due to their persistence and potential endocrine-disrupting effects. nih.govresearchgate.net Therefore, a crucial research avenue is the comprehensive study of the environmental fate and transport of this compound. Environmental engineers can develop advanced analytical methods for its detection in soil and water, study its biodegradability under various conditions, and design remediation technologies to mitigate any potential environmental impact. bohrium.com By integrating environmental considerations at the initial design stage, chemists and material scientists can proactively develop next-generation materials that are not only high-performing but also benign by design.

Q & A

Q. How can researchers address batch-to-batch variability in large-scale pharmacological studies?

  • Methodological Guidance :
  • Quality Control : Implement orthogonal characterization (NMR, HPLC, elemental analysis) for each batch. Use statistical process control (SPC) charts to monitor purity trends .
  • Blinding : Randomize batches in animal studies to reduce bias. Report variability metrics (RSD%) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.